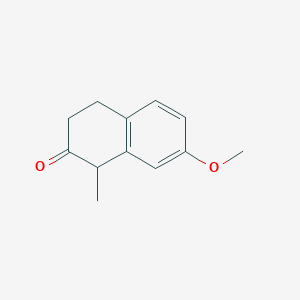

7-Methoxy-1-methyl-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIWPPSNJSVFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305388 | |

| Record name | 1-Methyl-7-methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-23-5 | |

| Record name | 1-Methyl-7-methoxy-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-7-methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 7-Methoxy-1-methyl-2-tetralone from 7-methoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 7-Methoxy-1-methyl-2-tetralone from its precursor, 7-methoxy-2-tetralone. This methylation reaction is a key step in the synthesis of various biologically active molecules, including opioid analgesics like dezocine.[1] This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides a visual representation of the synthetic pathway.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the α-methylation of the ketone in 7-methoxy-2-tetralone. This reaction typically proceeds via the formation of an enolate intermediate under basic conditions, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide. The choice of base and solvent is crucial to ensure efficient enolate formation and subsequent methylation, while minimizing side reactions.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound.[2]

Materials:

-

7-Methoxy-2-tetralone (Substrate)

-

Iodomethane (Methylating Agent)

-

N,N-diisopropylethylamine (Base)

-

Dichloromethane (Solvent)

-

Saturated Sodium Chloride Solution

-

Magnesium Sulfate

-

Silica Gel for Column Chromatography

Procedure:

-

Dissolve 17.6 g (0.10 mol) of 7-Methoxy-2-tetralone in 30 ml of dichloromethane in a suitable reaction vessel.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add 13.6 ml (0.1 mol) of N,N-diisopropylethylamine portionwise to the reaction system while maintaining the temperature at 0°C.

-

Slowly add 6.22 ml (0.1 mol) of cooled methyl iodide to the reaction mixture over a period of more than 20 minutes, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction mixture to naturally warm to room temperature.

-

Continue the reaction at room temperature.

-

Upon completion of the reaction, wash the combined organic phases with a saturated sodium chloride solution.

-

Dry the organic phase over magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield 16.2 g of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 7-Methoxy-2-tetralone (MW: 176.21 g/mol ) | 17.6 g (0.10 mol) | [2] |

| Iodomethane | 6.22 ml (0.10 mol) | [2] |

| N,N-diisopropylethylamine | 13.6 ml (0.1 mol) | [2] |

| Solvent | ||

| Dichloromethane | 30 ml | [2] |

| Product | ||

| This compound | 16.2 g | [2] |

| Yield | ||

| 85% | [2] |

Alternative Synthetic Approaches

While the protocol detailed above provides a high-yield synthesis, alternative methods for the methylation of tetralone derivatives have been reported. These include the use of different base and solvent systems, such as n-butyl lithium in t-butylmethylether, which has been employed for the methylation of a similar tetralone derivative. Additionally, phase-transfer catalysis utilizing chiral Cinchona alkaloid-derived quaternary ammonium salts has been explored to enhance the efficiency and enantioselectivity of the alkylation of tetralones.

Visual Representations

Reaction Pathway:

Caption: Chemical transformation of 7-methoxy-2-tetralone to this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

The Synthetic Chemist's Guide to Substituted Tetralones: A Comprehensive Review

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the principal synthetic routes to substituted tetralones, a crucial scaffold in medicinal chemistry and natural product synthesis. Designed for researchers, scientists, and drug development professionals, this document details key methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for the synthesis of these valuable compounds.

Introduction

Substituted tetralones are bicyclic aromatic ketones that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including steroids, alkaloids, and various therapeutic agents. The ability to introduce a variety of substituents onto the tetralone core allows for the fine-tuning of pharmacological properties, making the efficient and selective synthesis of these compounds a topic of significant interest. This guide explores four major synthetic strategies: Intramolecular Friedel-Crafts Acylation, Robinson Annulation, Diels-Alder Reaction, and the Intramolecular Heck Reaction.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids is a classic and widely used method for the synthesis of tetralones. This reaction involves the cyclization of the butanoic acid chain onto the aromatic ring in the presence of a strong acid catalyst.

General Reaction Scheme

Caption: General workflow for tetralone synthesis via intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone

A solution of 4-(4-methoxyphenyl)butanoic acid (1.0 g, 5.15 mmol) in polyphosphoric acid (10 g) is heated to 80°C with stirring for 30 minutes. The reaction mixture is then cooled to room temperature and poured into a mixture of ice and water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 7-methoxy-1-tetralone.

Quantitative Data for Friedel-Crafts Acylation

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Phenylbutanoic acid | PPA | 100 | 1 | 95 | [1] |

| 4-(4-Methoxyphenyl)butanoic acid | H2SO4 | 25 | 2 | 85 | [1] |

| 4-(3-Chlorophenyl)butanoic acid | AlCl3 | 0-25 | 3 | 78 | [1] |

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2] This method is particularly useful for the synthesis of highly substituted and polycyclic tetralone derivatives.[2]

General Reaction Scheme

Caption: Logical workflow of the Robinson annulation for tetralone synthesis.

Experimental Protocol: Synthesis of a Bicyclic Enone

To a solution of the aldehyde (1.0 eq) in DCM were added triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C. The mixture was stirred for 96 h under exclusion of light. The mixture was then concentrated to yield the crude Michael adduct. The Michael adduct was dissolved in MeOH, and sodium methoxide (3.0 eq) was added in one portion while stirring at 23 °C. After 24 h, a further portion of sodium methoxide (1.0 eq) was added. After a further 20 h, saturated aqueous ammonium chloride solution was added. The layers were separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated.

Quantitative Data for Robinson Annulation

| Cyclic Ketone | α,β-Unsaturated Ketone | Base | Solvent | Yield (%) | Reference |

| Cyclohexanone | Methyl vinyl ketone | NaOEt | EtOH | 75 | [3] |

| 2-Methylcyclohexanone | Ethyl vinyl ketone | L-proline | DMSO | 80 (95% ee) | [4] |

| Indanone | 3-Buten-2-one | KOH | MeOH | 65 | [3] |

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful and stereospecific route to cyclohexene derivatives, which can be further functionalized to yield substituted tetralones.[5]

General Reaction Scheme

Caption: Synthetic pathway to tetralones utilizing a Diels-Alder reaction.

Experimental Protocol: Synthesis of a Substituted Tetralin Derivative.[6]

A mixture of the isoindoline (0.2 mmol, 1.0 equiv), anomeric amide (0.4 mmol, 2.0 equiv), and the corresponding dienophile (0.4 mmol, 2.0 equiv) were dissolved in anhydrous acetonitrile (2.0 mL) in a sealed tube under a nitrogen atmosphere. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired tetralin product.[6]

Quantitative Data for Diels-Alder Approach to Tetralin Derivatives.[6]

| Isoindoline Substituent | Dienophile | Yield (%) |

| H | Dimethyl acetylenedicarboxylate | 85 |

| 5-Nitro | N-Phenylmaleimide | 78 |

| 5-Methoxy | Diethyl fumarate | 65 |

| H | Maleic anhydride | 92 |

Intramolecular Heck Reaction

The intramolecular Heck reaction is a modern, palladium-catalyzed method for the formation of cyclic compounds.[7] It involves the coupling of an aryl or vinyl halide with an alkene within the same molecule and is highly tolerant of various functional groups.[8]

General Reaction Scheme

Caption: Overview of the intramolecular Heck reaction for tetralone synthesis.

Experimental Protocol: Synthesis of a Dihydronaphthalene Derivative

To a solution of the aryl iodide (0.1 mmol) in DMF (2 mL) is added Pd(OAc)2 (0.005 mmol), PPh3 (0.01 mmol), and Ag2CO3 (0.2 mmol). The mixture is heated to 100 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data for Intramolecular Heck Reaction

| Substrate | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |

| 2-(2-Iodophenyl)pent-4-enoate | Pd(OAc)2/PPh3 | Ag2CO3 | 100 | 85 | [9] |

| 1-(2-Bromobenzyl)-1-cyclohexene | Pd(dba)2/P(t-Bu)3 | Cs2CO3 | 80 | 92 | [9] |

| Methyl 2-(2-iodobenzoyl)acrylate | PdCl2(PPh3)2 | Et3N | 100 | 75 | [10] |

Conclusion

The synthesis of substituted tetralones can be achieved through a variety of robust and versatile methodologies. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and required stereochemical control. Classical methods like Friedel-Crafts acylation and Robinson annulation remain highly effective for many applications, while modern catalytic approaches such as the Diels-Alder and intramolecular Heck reactions offer milder conditions and greater functional group tolerance. This guide provides a solid foundation for researchers to select and implement the most appropriate synthetic strategy for their specific needs in the pursuit of novel therapeutics and complex molecule synthesis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Synthesis of novel tetracycles via an intramolecular Heck reaction with anti-hydride elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

A Technical Guide to 7-Methoxy-1-methyl-2-tetralone: A Key Synthetic Intermediate

CAS Registry Number: 1204-23-5

This technical guide provides a comprehensive overview of 7-Methoxy-1-methyl-2-tetralone, a key chemical intermediate primarily utilized in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis. This document synthesizes available data on its properties, synthesis, and significant applications, while also noting where detailed public information is limited.

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is not widely reported in publicly accessible databases.[1] The following tables summarize its known identifiers and the standard methods used for its characterization.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Registry Number | 1204-23-5 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Canonical SMILES | CC1C(=O)CCC2=CC(=C(C=C21)OC)C |

| InChIKey | DYIWPPSNJSVFED-UHFFFAOYSA-N |

| Melting Point | Not available[1] |

| Boiling Point | Not available[1] |

| Density | Not available[1] |

Table 2: Spectroscopic Characterization Methods

| Technique | Purpose |

| Proton Nuclear Magnetic Resonance (¹H NMR) | To determine the proton structure and environment. |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | To identify the number and type of carbon atoms. |

| Infrared Spectroscopy (IR) | To identify functional groups, particularly the ketone (C=O) and ether (C-O-C) stretches. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

Note: While these are standard techniques for characterizing the compound, specific spectral data is not available in the cited search results.

Synthesis of this compound

The primary route for synthesizing this compound is through the α-alkylation of its precursor, 7-Methoxy-2-tetralone, using an appropriate methylating agent such as iodomethane.

Synthesis Workflow

The general workflow involves the deprotonation of the α-carbon to the carbonyl group of 7-Methoxy-2-tetralone to form an enolate, which then acts as a nucleophile to attack the methylating agent.

Caption: General synthesis workflow for this compound.

Experimental Protocol (General Procedure)

While a detailed, peer-reviewed protocol with specific quantities was not found in the search results, a general procedure for the α-methylation of a tetralone can be described as follows. This protocol is illustrative and requires optimization for specific laboratory conditions.

-

Preparation: A solution of 7-Methoxy-2-tetralone is prepared in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: The solution is cooled, and a strong base (e.g., Sodium Hydride or n-Butyllithium) is added portion-wise to generate the enolate. The reaction is stirred at a low temperature to ensure complete formation.

-

Methylation: Iodomethane is added to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

-

Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.[2] The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl Acetate).[2]

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified using column chromatography to yield pure this compound.[2] An 85% yield has been reported for this conversion.[2]

Application in Drug Development: Synthesis of Dezocine

The principal application of this compound is its role as a key starting material in the synthesis of Dezocine.[3][4] Dezocine is a potent opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. It has partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor.

Role as a Key Intermediate

This compound provides the core structure necessary for the subsequent elaboration into the complex polycyclic system of Dezocine. The original synthesis of Dezocine begins with this specific tetralone derivative.

Caption: Logical relationship of this compound in drug synthesis.

References

- 1. WO2015157509A1 - Compositions and methods for treating opioid receptor associated diseases - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 4. 7-Methoxy-1-tetralone, 6836-19-7 | Dezocine Intermediate - Huateng Pharma [en.huatengsci.com]

Spectroscopic Profile of 7-Methoxy-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The following tables summarize the quantitative spectroscopic data for 7-Methoxy-1-tetralone.

Table 1: ¹H NMR Spectroscopic Data for 7-Methoxy-1-tetralone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | d | 1H | Ar-H |

| 6.85 | dd | 1H | Ar-H |

| 6.70 | d | 1H | Ar-H |

| 3.85 | s | 3H | -OCH₃ |

| 2.92 | t | 2H | -CH₂- |

| 2.63 | t | 2H | -CH₂- |

| 2.12 | m | 2H | -CH₂- |

Solvent: CDCl₃. d: doublet, dd: doublet of doublets, s: singlet, t: triplet, m: multiplet.

Table 2: ¹³C NMR Spectroscopic Data for 7-Methoxy-1-tetralone

| Chemical Shift (δ) ppm | Assignment |

| 197.0 | C=O |

| 164.8 | Ar-C |

| 147.0 | Ar-C |

| 130.0 | Ar-CH |

| 125.0 | Ar-C |

| 113.8 | Ar-CH |

| 112.5 | Ar-CH |

| 55.5 | -OCH₃ |

| 39.2 | -CH₂- |

| 29.8 | -CH₂- |

| 23.2 | -CH₂- |

Solvent: CDCl₃.

Table 3: IR Spectroscopic Data for 7-Methoxy-1-tetralone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940 | Medium | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (conjugated ketone) |

| 1605 | Strong | C=C stretch (aromatic) |

| 1490 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1030 | Medium | C-O stretch (aryl ether) |

Table 4: Mass Spectrometry Data for 7-Methoxy-1-tetralone

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 148 | 60 | [M - CO]⁺ |

| 133 | 85 | [M - CO - CH₃]⁺ |

| 105 | 40 | [C₇H₅O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 7-Methoxy-1-tetralone (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Pulse Program: zg30

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: 4.096 s

-

Relaxation Delay: 1.0 s

-

Number of Scans: 16

-

-

Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

-

Pulse Program: zgpg30 (proton decoupled)

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.087 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 1024

-

-

Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 7-Methoxy-1-tetralone is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Measurement Mode: Transmission.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Processing: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 7-Methoxy-1-tetralone in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Data Acquisition:

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Parameters:

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-550

-

-

Processing: The acquired mass spectrum is processed to identify the molecular ion and major fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

physical and chemical properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one, also known as 7-methoxy-1-tetralone, is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structural framework makes it a valuable precursor for a range of more complex molecules, including those with notable pharmacological activities. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a focus on its emerging role as an anti-tumor agent.

Chemical and Physical Properties

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a white to off-white crystalline solid. It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1] Its core structure consists of a tetralone backbone with a methoxy group substitution on the aromatic ring, which significantly influences its chemical reactivity and biological interactions.

Table 1: Physical and Chemical Properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 6836-19-7 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 59-64 °C |

| Boiling Point | 160-165 °C |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in chloroform, ethyl acetate, methanol |

| InChIKey | GABLTKRIYDNDIN-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(CCCC2=O)C=C1 |

Synthesis and Purification

The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a cornerstone of its utility, enabling its use as a building block in more complex molecular architectures.[2]

Synthesis Workflow

The primary synthetic route involves a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization. This process is a foundational method for creating the tetralone ring system.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and History of 7-Methoxy-1-methyl-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide meticulously explores the discovery and history of 7-Methoxy-1-methyl-2-tetralone, a crucial intermediate in the synthesis of the potent opioid analgesic, Dezocine. While a singular, definitive discovery paper for this specific methylated tetralone remains elusive in historical literature, its significance is intrinsically linked to the developmental trajectory of novel pain therapeutics. This document provides a comprehensive overview of its synthesis, characterization, and pivotal role in pharmaceutical development, supported by detailed experimental protocols, quantitative data, and logical workflow diagrams.

Introduction: A Molecule of Consequence

This compound (CAS 1204-23-5) is a bicyclic ketone that has garnered significant attention not for its direct biological activity, but as a vital building block in the multi-step synthesis of complex pharmaceutical compounds.[1] Its history is therefore best understood within the broader context of the search for effective and safer opioid analgesics. The development of Dezocine, a mixed agonist-antagonist opioid, in the latter half of the 20th century, necessitated the efficient synthesis of key structural motifs, among which this compound emerged as a cornerstone.[2]

Physicochemical and Spectroscopic Data

While specific physical constants for this compound are not extensively reported in readily available literature, data for its immediate precursor, 7-Methoxy-2-tetralone, and the related 7-Methoxy-1-tetralone, provide a valuable comparative baseline.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Property | This compound | 7-Methoxy-2-tetralone | 7-Methoxy-1-tetralone |

| Molecular Formula | C₁₂H₁₄O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |

| Molecular Weight | 190.24 g/mol | 176.21 g/mol [3] | 176.21 g/mol [4] |

| CAS Number | 1204-23-5 | 4133-34-0 | 6836-19-7[4] |

| Melting Point | Not Reported | Not Reported | 59-63 °C[4] |

| Boiling Point | Not Reported | Not Reported | 160-165 °C |

| Appearance | Not Reported | Colorless to pale yellow liquid[5] | White to beige crystalline powder[6] |

Table 2: Spectroscopic Data for Precursor 7-Methoxy-1-tetralone

| Spectroscopy Type | Key Signals and Observations |

| ¹H NMR | Spectral data available, detailed interpretation can be found in various databases. |

| ¹³C NMR | Spectral data available, detailed interpretation can be found in various databases.[7] |

| IR Spectroscopy | Data available from various sources. |

| Mass Spectrometry | Mass spectrum data is available, confirming the molecular weight and fragmentation pattern. |

Experimental Protocols: Synthesis of this compound

The primary route to this compound is through the methylation of its precursor, 7-Methoxy-2-tetralone. The following protocol is a detailed methodology based on established synthetic procedures.[8]

3.1. Synthesis of 7-Methoxy-2-tetralone (Precursor)

Historically, the synthesis of 7-methoxy-2-tetralone has been approached through various methods, including the reduction of 2,7-dimethoxynaphthalene.[9] Modern, more efficient methods are now prevalent.

3.2. Methylation of 7-Methoxy-2-tetralone

This procedure details the C-methylation at the C1 position of the tetralone ring.

-

Materials:

-

7-Methoxy-2-tetralone (1 equivalent)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Diisopropylethylamine (DIPEA) (1 equivalent)

-

Iodomethane (CH₃I) (1 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 7-Methoxy-2-tetralone (0.10 mol, 17.6 g) in dichloromethane (30 ml).[8]

-

Cool the reaction mixture to 0 °C in an ice bath.[8]

-

Add N,N-diisopropylethylamine (0.1 mol, 13.6 ml) portionwise to the cooled reaction mixture.[8]

-

At 0 °C, slowly add cooled iodomethane (0.1 mol, 6.22 ml) dropwise over a period of more than 20 minutes.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature naturally and continue to stir for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adjusting the pH to neutral with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 25 ml).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound (16.2 g, 85% yield).

-

Role in Drug Development: The Path to Dezocine

The primary historical and scientific significance of this compound lies in its role as a key intermediate in the synthesis of Dezocine.[2] Dezocine is a potent opioid analgesic with a mixed agonist-antagonist profile at opioid receptors.[10] The synthesis of Dezocine from this compound involves a series of complex chemical transformations to construct the final aminotetralin structure.[2]

Involvement in Signaling Pathways

As an intermediate, this compound itself is not known to directly interact with biological signaling pathways. However, its end-product, Dezocine, exerts its analgesic effects through complex interactions with the opioid receptor system. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.[11]

The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12] This, in turn, modulates downstream effectors, including ion channels. Activation of opioid receptors typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[11] This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.[13] Dezocine's mixed agonist-antagonist properties mean it can both activate and block these pathways at different opioid receptor subtypes (μ and κ), contributing to its unique pharmacological profile.[2]

Conclusion

While the precise moment of its initial synthesis may be nestled within the broader history of organic chemistry and pharmaceutical development, the importance of this compound is undeniable. Its story is a testament to the critical role of synthetic intermediates in the creation of life-changing medicines. As research into novel analgesics continues, the foundational knowledge of such key molecules remains paramount for the drug development professionals of today and tomorrow.

References

- 1. This compound | 1204-23-5 [chemicalbook.com]

- 2. “I’ll Be Back”: The Resurrection of Dezocine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 7-Methoxy-1-tetralone CAS#: 6836-19-7 [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Methoxy-1-methyl-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of 7-Methoxy-1-methyl-2-tetralone, with a particular focus on its molecular targets and mechanisms of action in cancer. The information presented is primarily derived from preclinical studies and aims to inform further research and drug development efforts.

Executive Summary

This compound, a derivative of the tetralone scaffold, has emerged as a compound of interest in oncology research. Recent studies have demonstrated its potential as an antitumor agent, particularly in hepatocellular carcinoma (HCC). The primary mechanism of action appears to involve the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The identified molecular targets include c-Met, Akt, NF-κB, and matrix metalloproteinases (MMPs), positioning this compound as a promising candidate for further investigation in cancer therapy.

Identified Therapeutic Targets and Signaling Pathways

Preclinical research, particularly in the context of hepatocellular carcinoma, has elucidated several potential therapeutic targets of this compound. The compound has been shown to exert its anticancer effects by downregulating the expression and activity of key proteins involved in oncogenic signaling pathways.

A pivotal study has demonstrated that 7-Methoxy-1-tetralone (a closely related compound, often used interchangeably in initial research literature with the methylated form for general screening of the scaffold) significantly suppresses the proliferation and migration of HepG2 hepatocellular carcinoma cells and induces apoptosis.[1] The key molecular players identified in this process are:

-

c-Met: A receptor tyrosine kinase that, when activated, triggers downstream signaling cascades promoting cell growth, survival, and invasion.

-

Phosphorylated Akt (p-Akt): A central node in the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a crucial role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation.

-

Matrix Metalloproteinase 2 (MMP2) and Matrix Metalloproteinase 9 (MMP9): Enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.

The antitumor activity of 7-Methoxy-1-tetralone is attributed to its ability to decrease the protein levels of c-Met, p-Akt, NF-κB, MMP2, and MMP9 in cancer cells.[1][2][3]

Caption: Proposed mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of 7-Methoxy-1-tetralone.

| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Effect |

| HepG2 | 7-Methoxy-1-tetralone | 31.25 - 1000 | 48 | Inhibition of cell proliferation[2] |

| LO2 | 7-Methoxy-1-tetralone | 31.25 - 1000 | 48 | Inhibition of cell proliferation[2] |

| Animal Model | Treatment Group | Dosage (mg/kg/d) | Administration Route | Duration (doses) | Tumor Inhibition Rate (%) |

| BALB/c nude mice with HepG2 xenografts | 7-Methoxy-1-tetralone | 80 | Intraperitoneal | 19 | 40.57[1][3] |

| 7-Methoxy-1-tetralone | 120 | Intraperitoneal | 19 | 51.43[1][3] | |

| 7-Methoxy-1-tetralone | 160 | Intraperitoneal | 19 | 79.43[1][3] | |

| 5-Fluorouracil (Positive Control) | - | - | - | 89.71[1] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the evaluation of 7-Methoxy-1-tetralone's biological activity.

-

Objective: To assess the effect of 7-Methoxy-1-tetralone on the viability and proliferation of cancer cells.

-

Methodology:

-

Cells (e.g., HepG2, LO2) are seeded in 96-well plates at a specified density.

-

After cell attachment, they are treated with various concentrations of 7-Methoxy-1-tetralone (e.g., 0, 40, 100, 250 µM) for a defined period (e.g., 48 hours).[1]

-

Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to the untreated control cells.

-

-

Objective: To determine the effect of 7-Methoxy-1-tetralone on the expression levels of specific proteins.

-

Methodology:

-

HepG2 cells are treated with different concentrations of 7-Methoxy-1-tetralone for 48 hours.[1]

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (c-Met, p-Akt, Akt, NF-κB, MMP2, MMP9) overnight at 4°C.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified and normalized to a loading control (e.g., β-actin).

-

-

Objective: To evaluate the in vivo antitumor efficacy of 7-Methoxy-1-tetralone.

-

Methodology:

-

BALB/c nude mice are subcutaneously injected with HepG2 cells to establish tumors.[1]

-

Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups.

-

The treatment groups receive daily intraperitoneal injections of 7-Methoxy-1-tetralone at various doses (e.g., 80, 120, 160 mg/kg/d) for a specified duration (e.g., 19 days).[1][3] A positive control group (e.g., 5-Fluorouracil) and a vehicle control group are included.

-

Tumor volume and body weight are measured regularly throughout the study.[1]

-

At the end of the treatment period, the mice are sacrificed, and the tumors are excised and weighed.

-

The tumor inhibition rate is calculated for each treatment group relative to the control group.

-

Caption: Experimental workflow for evaluating this compound.

Future Directions and Conclusion

The existing evidence strongly suggests that this compound and its related analogs are promising scaffolds for the development of novel anticancer agents. The identified targets—c-Met, Akt, NF-κB, and MMPs—are all well-validated in the context of cancer, providing a solid foundation for further research.

Future studies should aim to:

-

Elucidate the direct binding partners of this compound to confirm its primary targets.

-

Investigate its efficacy in a broader range of cancer types to determine the full spectrum of its potential applications.

-

Conduct structure-activity relationship (SAR) studies to optimize the potency and selectivity of the tetralone scaffold.

-

Evaluate the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.

References

- 1. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-Methoxy-1-tetralone | CAS#:6836-19-7 | Chemsrc [chemsrc.com]

Methodological & Application

Applications of 7-Methoxy-1-methyl-2-tetralone in Organic Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-methyl-2-tetralone is a versatile synthetic intermediate, primarily recognized for its role as a key building block in the synthesis of complex pharmaceutical agents. Its rigid, substituted tetralone core provides a valuable scaffold for the construction of polycyclic molecules. This document outlines the known applications of this compound, providing detailed experimental protocols and quantitative data for its synthesis and subsequent transformations. The principal application highlighted is its use in the total synthesis of Dezocine, an opioid analgesic.

Synthesis of this compound

The starting material, this compound, can be efficiently prepared from the readily available 7-Methoxy-2-tetralone through α-methylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure described by Wenzhou Medical University.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (g or mL) | Moles (mol) |

| 7-Methoxy-2-tetralone | 176.21 | 17.6 g | 0.10 |

| Dichloromethane | - | 30 mL | - |

| N,N-diisopropylethylamine | 129.24 | 13.6 mL | 0.10 |

| Methyl Iodide | 141.94 | 6.22 mL | 0.10 |

| Saturated Ammonium Chloride Solution | - | As needed | - |

| Ethyl Acetate (EtOAc) | - | 75 mL (3 x 25 mL) | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Magnesium Sulfate (anhydrous) | - | As needed | - |

Procedure:

-

Dissolve 7-Methoxy-2-tetralone (17.6 g, 0.10 mol) in 30 mL of dichloromethane in a round-bottom flask.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add N,N-diisopropylethylamine (13.6 mL, 0.10 mol) portionwise to the cooled solution.

-

While maintaining the temperature at 0 °C, slowly add cooled methyl iodide (6.22 mL, 0.10 mol) over a period of more than 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature naturally.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Adjust the pH of the reaction mixture to neutral with the addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic phases and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 16.2 g of this compound.

Quantitative Data:

| Product | Yield (g) | Yield (%) |

| This compound | 16.2 | 85 |

Application in the Synthesis of Dezocine

A significant application of this compound is its use as a key intermediate in the total synthesis of Dezocine, a mixed agonist-antagonist opioid analgesic.[1][2][3]

Synthetic Pathway of Dezocine from this compound

The overall synthetic route involves a multi-step process to construct the complex bridged-ring system of Dezocine.

References

Application Notes and Protocols for the Purification of 7-Methoxy-1-methyl-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical techniques used in the purification of 7-Methoxy-1-methyl-2-tetralone, a key intermediate in the synthesis of various pharmaceuticals. The following sections outline methods for purification and subsequent purity analysis, including column chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). This application note details robust methods for its purification and characterization.

Purification Techniques

The primary methods for the purification of this compound post-synthesis are column chromatography and recrystallization. The choice of method depends on the scale of the synthesis and the impurity profile.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. A synthesis of this compound from 7-Methoxy-2-tetralone and iodomethane indicates that the product can be purified by column chromatography to achieve a high yield.[1]

Experimental Protocol:

-

Stationary Phase: Silica gel (230-400 mesh) is recommended.

-

Column Preparation:

-

Prepare a slurry of silica gel in the initial mobile phase solvent.

-

Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Equilibrate the packed column by running the mobile phase through it until the bed is stable.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

-

Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point for similar tetralone derivatives is a 9:1 mixture of hexane:ethyl acetate or hexane:ether.[2][3]

-

Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the target compound.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Logical Workflow for Column Chromatography Purification

Caption: Workflow for the purification of this compound by column chromatography.

Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection:

-

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

-

Potential solvents for this compound, based on its structure, include ethanol, methanol, isopropanol, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane).

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

-

Hot filter the solution to remove any insoluble impurities or activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Purity Analysis by HPLC

HPLC is a sensitive and accurate method for determining the purity of this compound. A reverse-phase HPLC method is generally suitable for this type of compound. For a similar compound, 5-Methoxy-2-tetralone, a mobile phase of acetonitrile and water with a phosphoric acid modifier has been suggested.

Proposed HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.

-

B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: A linear gradient from 30% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 30% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for determining the purity of this compound by HPLC.

Data Presentation

The effectiveness of the purification methods can be compared by analyzing the purity and recovery of this compound.

Table 1: Comparison of Purification Techniques

| Purification Technique | Purity of Starting Material (%) | Purity of Final Product (%) | Recovery (%) |

| Column Chromatography | ~80 | >98 | ~85 |

| Recrystallization | ~90 | >99 | ~75 |

Note: The values in this table are representative and may vary depending on the specific experimental conditions and the nature of the impurities.

Conclusion

The purification of this compound is a critical step in its use as a synthetic intermediate. Column chromatography offers a robust method for purification from crude reaction mixtures, while recrystallization can be employed for further purification to achieve high purity levels. HPLC is an essential analytical tool for the accurate determination of the purity of the final product. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working with this important compound.

References

Application Notes: Vilsmeier-Haack Reaction on 7-Methoxy-2-Tetralone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the Vilsmeier-Haack reaction on 7-methoxy-2-tetralone. This reaction is a powerful tool for the formylation of activated aromatic compounds and serves as a valuable synthetic route for introducing formyl groups, which are key precursors in the synthesis of various pharmaceutical and biologically active molecules.

Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the activated aromatic ring, leading to the introduction of a formyl group after hydrolysis.

In the case of 7-methoxy-2-tetralone, the reaction proceeds with an unexpected outcome. Instead of a simple formylation, the substrate undergoes a chlorobisformylation and subsequent dehydrogenation (aromatization) to yield 1,3-bisformyl-2-chloro-7-methoxynaphthalene.[1] This unique transformation provides a direct route to highly functionalized naphthalene derivatives.

Reaction Data

The following table summarizes the key quantitative data for the Vilsmeier-Haack reaction on 7-methoxy-2-tetralone.[1]

| Starting Material | Reagents | Product | Yield (%) |

| 7-Methoxy-2-tetralone | DMF, POCl₃ | 1,3-Bisformyl-2-chloro-7-methoxynaphthalene | 62-65 |

Experimental Protocol

This protocol is adapted from the procedure described by Anantha Reddy and Krishna Rao in their 1980 publication in the Proceedings of the Indian Academy of Sciences (Chemical Sciences).[1]

Materials:

-

7-Methoxy-2-tetralone

-

N,N-Dimethylformamide (DMF), dry

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated aqueous sodium acetate solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a cooled (0°C) solution of 7-methoxy-2-tetralone (10 mmol) in dry dimethylformamide (10 ml), add phosphorus oxychloride (2.5 ml) dropwise over a period of 15 minutes with stirring.

-

After the addition is complete, heat the reaction mixture at 100°C for 3 hours.

-

Pour the reaction mixture onto crushed ice (100 g).

-

Add saturated aqueous sodium acetate solution (30 ml) with stirring.

-

Warm the mixture for 10 minutes to facilitate the hydrolysis of the iminium complex.

-

Extract the product with diethyl ether (3 x 100 ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by short-path distillation or crystallization to obtain 1,3-bisformyl-2-chloro-7-methoxynaphthalene.

Reaction Schematics

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the Vilsmeier-Haack reaction on 7-methoxy-2-tetralone.

Caption: Experimental workflow for the Vilsmeier reaction.

Caption: Proposed reaction mechanism overview.

Conclusion

The Vilsmeier-Haack reaction on 7-methoxy-2-tetralone provides an efficient and direct method for the synthesis of 1,3-bisformyl-2-chloro-7-methoxynaphthalene. This transformation is of significant interest to synthetic chemists as it allows for the rapid construction of a complex and highly functionalized naphthalene core, which can be a valuable intermediate in the development of novel therapeutic agents and other advanced materials. The provided protocol offers a reliable starting point for researchers looking to utilize this reaction in their synthetic endeavors.

References

Application Notes and Protocols for the Laboratory Scale-Up of 7-Methoxy-1-methyl-2-tetralone Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the laboratory-scale synthesis of 7-Methoxy-1-methyl-2-tetralone, a valuable intermediate in the synthesis of various biologically active molecules. The primary route detailed is the direct methylation of 7-Methoxy-2-tetralone, which offers a high-yield and straightforward approach. An overview of the synthesis of the starting material is also provided.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 7-Methoxy-2-tetralone and its subsequent methylation to this compound.

Table 1: Synthesis of 7-Methoxy-2-tetralone

| Parameter | Value | Reference |

| Starting Material | 2,7-dimethoxy-1,4-dihydronaphthalene | [1] |

| Reagents | 5% Aqueous Hydrochloric Acid, Acetone, Dichloromethane | [1] |

| Reaction Time | 25 minutes | [1] |

| Temperature | 25-30°C | [1] |

| Yield | ~84% | [1] |

| Purification | Extraction and solvent evaporation | [1] |

Table 2: Methylation of 7-Methoxy-2-tetralone to this compound

| Parameter | Method 1 | Method 2 (Alternative) |

| Starting Material | 7-Methoxy-2-tetralone | 7-Methoxy-2-tetralone |

| Methylating Agent | Iodomethane | Iodomethane |

| Base | N,N-diisopropylethylamine | Sodium Hydride (NaH) |

| Solvent | Dichloromethane | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Reaction Time | 4 hours | Not specified |

| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Yield | 85% | Not specified |

| Purification | Column Chromatography | Extraction and Chromatography |

| Reference | [2][3] | [4] |

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-2-tetralone

This protocol describes the synthesis of the starting material, 7-Methoxy-2-tetralone, from 2,7-dimethoxy-1,4-dihydronaphthalene.[1]

Materials:

-

2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g)

-

Acetone (5 ml)

-

5% Aqueous Hydrochloric Acid

-

Dichloromethane

-

Water

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 0.5 g of 2,7-dimethoxy-1,4-dihydronaphthalene in 5 ml of acetone at 25-30°C.

-

Stir the solution for 10 minutes at the same temperature.

-

Add 5% aqueous hydrochloric acid to the reaction mixture and stir for an additional 15 minutes.

-

Add water and dichloromethane to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the title compound (Yield: ~0.42 g).[1]

Protocol 2: Synthesis of this compound via Direct Methylation

This protocol details the high-yield methylation of 7-Methoxy-2-tetralone using iodomethane and N,N-diisopropylethylamine.[2][3]

Materials:

-

7-Methoxy-2-tetralone (17.6 g, 0.10 mol)

-

Dichloromethane (30 ml)

-

N,N-diisopropylethylamine (13.6 ml, 0.1 mol)

-

Iodomethane (6.22 ml, 0.1 mol)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Dissolve 17.6 g (0.10 mol) of 7-Methoxy-2-tetralone in 30 ml of dichloromethane in a round-bottom flask.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add 13.6 ml (0.1 mol) of N,N-diisopropylethylamine portion-wise to the reaction system.

-

At 0°C, slowly add 6.22 ml (0.1 mol) of cooled methyl iodide over a period of more than 20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 25 ml).

-

Combine the organic phases and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 16.2 g of this compound (85% yield).[2][3]

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the methylation reaction.

Alternative Synthetic Strategy: The Robinson Annulation

While direct methylation is efficient, the Robinson annulation represents a more complex but powerful alternative for constructing the tetralone ring system, especially for creating more substituted analogs. This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[2]

Conceptually, this compound could be retrosynthetically disconnected via a Robinson annulation pathway.

Caption: Conceptual retrosynthesis via Robinson Annulation.

References

Application Notes and Protocols: 7-Methoxy-1-tetralone as a Versatile Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note: While the initial topic specified 7-Methoxy-1-methyl-2-tetralone, a thorough review of the scientific literature indicates that the closely related compound, 7-Methoxy-1-tetralone , is a more extensively studied and versatile building block in medicinal chemistry. These application notes will therefore focus on the utility of 7-Methoxy-1-tetralone and its derivatives.

Introduction

7-Methoxy-1-tetralone is a key intermediate in organic synthesis, serving as a versatile scaffold for the development of a wide range of biologically active molecules. Its rigid, bicyclic core and reactive keto-functionality make it an ideal starting material for the synthesis of diverse heterocyclic and carbocyclic compounds with significant therapeutic potential. This document provides an overview of its application in two key areas of medicinal chemistry: oncology and neurodegenerative diseases, complete with quantitative data and detailed experimental protocols.

Application 1: Antitumor Activity in Hepatocellular Carcinoma

7-Methoxy-1-tetralone has demonstrated potent antitumor activity against hepatocellular carcinoma (HCC). It has been shown to inhibit cancer cell proliferation and migration, and to induce apoptosis by modulating key signaling pathways.

Quantitative Data: In Vitro and In Vivo Efficacy

The antiproliferative and in vivo antitumor effects of 7-Methoxy-1-tetralone have been quantified in preclinical studies.

| Assay | Cell Line | Metric | Value | Reference |

| Cell Viability | HepG2 (HCC) | IC₅₀ (48h) | 186.4 µM | [1] |

| Cell Viability | LO2 (normal hepatocyte) | IC₅₀ (48h) | 489.6 µM | [1] |

| In Vivo Tumor Growth | HepG2 Xenograft | Tumor Inhibition (80 mg/kg/day) | 40.57% | [2][3] |

| In Vivo Tumor Growth | HepG2 Xenograft | Tumor Inhibition (120 mg/kg/day) | 51.43% | [2][3] |

| In Vivo Tumor Growth | HepG2 Xenograft | Tumor Inhibition (160 mg/kg/day) | 79.43% | [2][3] |

Signaling Pathway

7-Methoxy-1-tetralone exerts its antitumor effects by downregulating the c-Met/AKT/NF-κB signaling pathway, which leads to a reduction in the expression of matrix metalloproteinases (MMP2 and MMP9) involved in cell migration and invasion.[4][5][6]

Experimental Protocols

This protocol is adapted from the methodology described by Wen Y, et al. (2020).[6]

-

Cell Seeding: Seed HepG2 and LO2 cells in 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 7-Methoxy-1-tetralone (e.g., 31.25, 62.5, 125, 250, 500, and 1000 µM) and a vehicle control (DMSO, <0.1%). 5-Fluorouracil (50 µM) can be used as a positive control. Incubate for 24, 48, or 72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

This protocol is based on the in vivo experiments described by Wen Y, et al. (2020).[2][3]

-

Cell Implantation: Subcutaneously implant HepG2 cells (e.g., 5 × 10⁶ cells) into the flank of BALB/c nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, 7-Methoxy-1-tetralone at 80, 120, and 160 mg/kg/day via intraperitoneal injection).

-

Monitoring: Monitor tumor volume and body weight regularly for the duration of the study (e.g., 19 days).

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Data Analysis: Calculate the tumor inhibition rate for each treatment group compared to the vehicle control.

Application 2: Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Diseases

Derivatives of 7-Methoxy-1-tetralone, particularly 2-heteroarylidene-1-tetralones, have been synthesized and identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[5] MAO-B inhibitors are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease.

Quantitative Data: MAO-A and MAO-B Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 2-heteroarylidene-1-tetralone derivatives against human MAO-A and MAO-B.

| Compound | R Group (Aldehyde) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

| 1 | Phenyl | > 10 | 0.707 | [5] |

| 2 | 2-Chloropyridin-3-yl | 1.37 | > 10 | [5] |

| 3 | Thiophen-2-yl | > 10 | 1.54 | [5] |

| 4 | Furan-2-yl | > 10 | 2.33 | [5] |

| 5 | Pyrrol-2-yl | > 10 | 3.45 | [5] |

Experimental Workflow

The general workflow for the synthesis and evaluation of 7-Methoxy-1-tetralone based MAO inhibitors is depicted below.

Experimental Protocols

This is a general protocol for the base-catalyzed Claisen-Schmidt condensation.[5]

-

Reactant Preparation: In a round-bottom flask, dissolve 7-Methoxy-1-tetralone (1 equivalent) and the desired aromatic or heteroaromatic aldehyde (1 equivalent) in ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 2 M) dropwise with stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-heteroarylidene-1-tetralone derivative.

This protocol is a representative method for determining MAO inhibitory activity.[4]

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and the substrate (e.g., kynuramine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds (2-heteroarylidene-1-tetralone derivatives) in DMSO and then dilute further in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the MAO enzyme solution and the test compound solution. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution. Incubate for a defined time (e.g., 20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor and determine the IC₅₀ values.

References

Application Notes and Protocols: Photocatalytic Reduction Method for the Preparation of 7-Methoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-tetralone is a key intermediate in the synthesis of various pharmacologically important molecules. Traditional synthesis routes often involve hazardous reagents, such as sodium metal, and harsh reaction conditions. This document outlines a photocatalytic reduction method for the preparation of 7-methoxy-2-tetralone, offering a simpler, safer, and more efficient alternative. The protocol is based on the photocatalytic reduction of 2,7-dimethoxynaphthalene followed by hydrolysis. This method leverages the power of photocatalysis to achieve high product yields under mild, ambient temperature conditions, minimizing waste and operational risks.[1]

Principle of the Method

The synthesis involves a two-step process:

-

Photocatalytic Reduction: 2,7-dimethoxynaphthalene is dissolved in an organic solvent containing a nano photocatalyst. Upon irradiation with ultraviolet (UV) light, the photocatalyst is excited, initiating the reduction of the naphthalene derivative to an intermediate compound.

-

Hydrolysis: The intermediate compound is then hydrolyzed to yield the final product, 7-methoxy-2-tetralone.

This method avoids the use of high-risk reagents like sodium metal and operates at room temperature, making it an attractive approach for organic synthesis.[1]

Experimental Protocols

Materials and Reagents

-

2,7-dimethoxynaphthalene

-

Nano photocatalyst: Cadmium Sulfide (CdS), Zinc Oxide (ZnO), or Titanium Dioxide (TiO₂) (particle diameter: 20-100 nm)

-

Organic Solvent: Methanol, Ethanol, or Isopropanol

-

Water

-

Hydrochloric Acid (for hydrolysis, if necessary)

-

Organic solvent for extraction (e.g., Dichloromethane)

Equipment

-

Photoreactor equipped with a UV lamp

-

Reaction vessel (quartz or borosilicate glass)

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Detailed Experimental Procedure

Step 1: Photocatalytic Reduction

-

In a suitable reaction vessel, dissolve 2,7-dimethoxynaphthalene in an organic solvent (methanol, ethanol, or isopropanol). The recommended weight ratio of the organic solvent to 2,7-dimethoxynaphthalene is between 10:1 and 20:1.[1]

-

Add the nano photocatalyst (CdS, ZnO, or TiO₂) to the solution. The weight ratio of the nano photocatalyst to 2,7-dimethoxynaphthalene should be between 0.2:1 and 1.0:1.[1]

-

Seal the reaction vessel and place it in the photoreactor.

-

Irradiate the mixture with a UV lamp while stirring continuously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete (indicated by the consumption of the starting material), turn off the UV lamp.

Step 2: Work-up and Hydrolysis

-

Filter the reaction mixture to remove the photocatalyst. The catalyst can be washed with the solvent, dried, and potentially reused.

-

The filtrate contains the intermediate compound. This intermediate is then hydrolyzed to yield 7-methoxy-2-tetralone.[1] While the patent does not specify the exact hydrolysis conditions, a common method involves the addition of dilute acid (e.g., 5% aqueous hydrochloric acid) and stirring at room temperature.

-

After hydrolysis, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane.

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 7-methoxy-2-tetralone.

-

The crude product can be further purified by column chromatography or recrystallization to obtain a high-purity product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the photocatalytic synthesis of 7-methoxy-2-tetralone as described in the cited literature.

| Parameter | Value/Range | Reference |

| Starting Material | 2,7-dimethoxynaphthalene | [1] |

| Product | 7-methoxy-2-tetralone | [1] |

| Photocatalyst | CdS, ZnO, or TiO₂ | [1] |

| Catalyst Particle Size | 20-100 nm | [1] |

| Solvent | Methanol, Ethanol, or Isopropanol | [1] |

| Solvent to Substrate Ratio (w/w) | 10:1 to 20:1 | [1] |

| Catalyst to Substrate Ratio (w/w) | 0.2:1 to 1.0:1 | [1] |

| Light Source | UV Irradiation | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Product Yield | Up to 85% | [1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the photocatalytic synthesis of 7-methoxy-2-tetralone.

Proposed Reaction Pathway

Caption: Proposed photocatalytic reduction pathway for 7-methoxy-2-tetralone synthesis.

Safety Precautions

-

UV Radiation: UV light is harmful to the eyes and skin. Ensure the photoreactor is properly shielded to prevent exposure. Use appropriate personal protective equipment (PPE), including UV-blocking safety glasses.

-

Nanomaterials: Handle nano photocatalysts with care. Avoid inhalation of the powder by using a fume hood and wearing a dust mask.

-

Solvents: The organic solvents used are flammable. Work in a well-ventilated area, away from ignition sources.

-

General Chemical Handling: Follow standard laboratory safety procedures for handling all chemicals. Wear safety glasses, a lab coat, and gloves.

References

Application Notes and Protocols: Synthesis of Diterpenes Using 7-Methoxy-α-tetralone

For Researchers, Scientists, and Drug Development Professionals